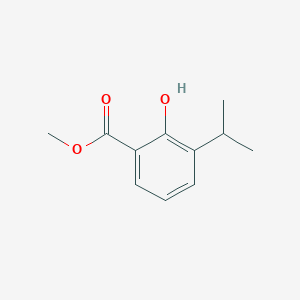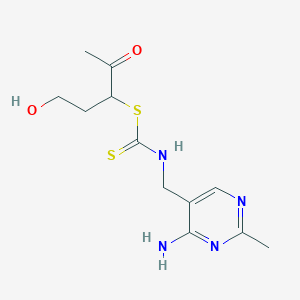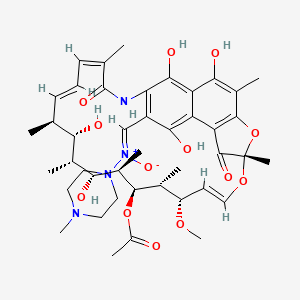
2'-N-hydroxyrifampicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-N-hydroxyrifampicin is a derivative of rifampicin, an antibiotic widely used to treat bacterial infections such as tuberculosis and leprosy. This compound is formed through the N-hydroxylation of rifampicin, resulting in a molecule with distinct chemical and biological properties . The modification at the 2’ position of rifampicin introduces a hydroxyl group, which significantly alters its activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-N-hydroxyrifampicin typically involves the enzymatic hydroxylation of rifampicin. The enzyme rifampicin monooxygenase, found in bacteria such as Rhodococcus equi and Nocardia farcinica, catalyzes this reaction . The reaction conditions include the presence of NAD(P)H and molecular oxygen, which are essential for the hydroxylation process .
Industrial Production Methods: Industrial production of 2’-N-hydroxyrifampicin can be achieved through biotransformation processes using microbial cultures that express rifampicin monooxygenase. This method leverages the natural enzymatic activity of these microorganisms to convert rifampicin into its hydroxylated form .
Chemical Reactions Analysis
Types of Reactions: 2’-N-hydroxyrifampicin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2’ position can be further oxidized to form additional derivatives.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.
Major Products:
Scientific Research Applications
2’-N-hydroxyrifampicin has several scientific research applications across different fields:
Chemistry: It serves as a model compound for studying the effects of hydroxylation on antibiotic activity and stability.
Mechanism of Action
2’-N-hydroxyrifampicin exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase, similar to rifampicin . The hydroxylation at the 2’ position, however, reduces its binding affinity to the enzyme, resulting in lower antimicrobial activity . This modification also affects the compound’s stability and solubility, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Rifampicin: The parent compound, widely used as an antibiotic.
2’-hydroxyrifampicin: Another hydroxylated derivative with different properties.
4-oxo-rifampicin: A metabolite formed through further oxidation of 2’-N-hydroxyrifampicin.
Uniqueness: 2’-N-hydroxyrifampicin is unique due to its specific hydroxylation at the 2’ position, which significantly alters its biological activity and stability compared to other derivatives. This makes it a valuable compound for studying the effects of chemical modifications on antibiotic efficacy and resistance mechanisms .
Properties
CAS No. |
51963-55-4 |
|---|---|
Molecular Formula |
C43H58N4O13 |
Molecular Weight |
838.9 g/mol |
IUPAC Name |
1-(13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl)-N-(4-methylpiperazin-1-yl)methanimine oxide |
InChI |
InChI=1S/C43H58N4O13/c1-21-12-11-13-22(2)42(55)44-33-28(20-47(56)46-17-15-45(9)16-18-46)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,60-40)58-19-14-29(57-10)23(3)39(59-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,44,55) |
InChI Key |
PADXLTATLMUKBQ-UHFFFAOYSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=[N+](N5CCN(CC5)C)[O-])C |
Isomeric SMILES |
CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=[N+](\N5CCN(CC5)C)/[O-])\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=[N+](N5CCN(CC5)C)[O-])C |
Synonyms |
rifampicin N-oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,1-Trimethyl-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-N-(trimethylsilyl)silanamine](/img/structure/B3328727.png)
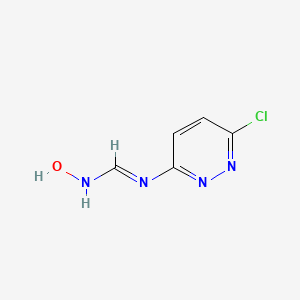
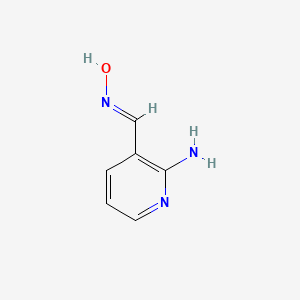
![3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline](/img/structure/B3328745.png)
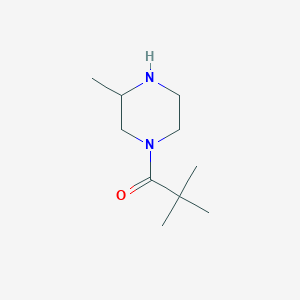
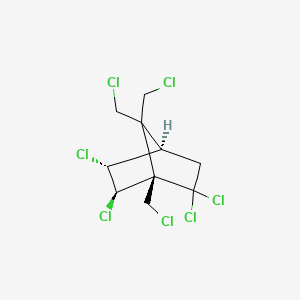

![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B3328766.png)
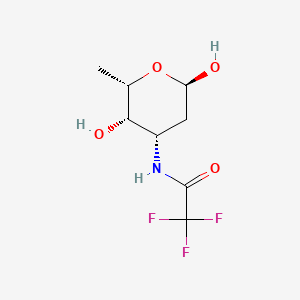
![4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride](/img/structure/B3328806.png)
![4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B3328817.png)
